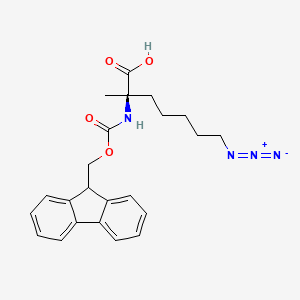

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-azido-2-methylheptanoic acid

描述

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-azido-2-methylheptanoic Acid is a chiral, Fmoc-protected amino acid derivative featuring a 7-azido group and a methyl substituent at the α-carbon. Key structural and functional attributes include:

- Fmoc Group: Provides temporary amine protection during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions .

- Azide Functionality: The 7-azido group facilitates bioorthogonal reactions (e.g., CuAAC or strain-promoted azide-alkyne cycloaddition) for peptide stapling, bioconjugation, or post-synthetic modifications .

- Chiral Center (R-configuration): Influences peptide backbone conformation and stability, particularly in stapled peptides designed for α-helix stabilization .

- Heptanoic Acid Chain: The extended hydrocarbon backbone enhances hydrophobic interactions in peptide-protein binding interfaces .

Applications: This compound is primarily used in peptide engineering for therapeutic research, including hydrocarbon stapling, targeted drug delivery, and protein interaction studies .

属性

IUPAC Name |

(2R)-7-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4/c1-23(21(28)29,13-7-2-8-14-25-27-24)26-22(30)31-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20H,2,7-8,13-15H2,1H3,(H,26,30)(H,28,29)/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSOLTXAQPSGPN-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-azido-2-methylheptanoic acid typically involves the following steps :

Starting Material: The process begins with the corresponding protected amino acid.

Azidation: Sodium azide (NaN3) is used to introduce the azido group.

Mixed Anhydride Method: This method employs isobutoxycarbonyl chloride (IBC-Cl) to form the mixed anhydride, which then reacts with sodium azide.

Acid Chloride Method: Alternatively, the acid chloride method can be used, where the protected amino acid is converted to its acid chloride form before reacting with sodium azide.

These methods yield crystalline solids that are stable at room temperature and have a long shelf-life .

化学反应分析

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-azido-2-methylheptanoic acid undergoes various chemical reactions, including :

Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.

Coupling Reactions: The compound can be used in peptide coupling reactions, where it acts as a coupling agent to form peptide bonds.

Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various reducing agents .

科学研究应用

®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-azido-2-methylheptanoic acid has several scientific research applications :

Peptide Synthesis: It is widely used as a coupling agent in the synthesis of peptides.

Bioconjugation: The azido group allows for bioconjugation reactions, making it useful in the development of bioconjugates for research and therapeutic purposes.

Chemical Biology: The compound is used in chemical biology for the study of protein interactions and functions.

Medicinal Chemistry: It is employed in the design and synthesis of novel therapeutic agents.

作用机制

The mechanism of action of ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-azido-2-methylheptanoic acid involves its role as a coupling agent in peptide synthesis . The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and the development of peptide-based therapeutics.

相似化合物的比较

Structural and Functional Differences

The table below compares the target compound with analogous Fmoc-protected amino acids:

Key Research Findings

- Azide Reactivity: The target compound’s 7-azido group enables efficient cycloaddition with alkynes, as demonstrated in stapled peptide synthesis (e.g., enhanced proteolytic stability and cellular uptake) . In contrast, the 4-azidobutanoic analog is less effective in long-chain peptide modifications due to steric constraints.

- Chiral Impact : The R-configuration in the target compound promotes α-helix stabilization in stapled peptides, outperforming S-configured analogs in binding affinity studies .

- Safety Profile: Azide-containing compounds require stringent handling (e.g., avoidance of heat or reducing agents) compared to non-azide analogs like the methoxy-ester derivative .

生物活性

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-azido-2-methylheptanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its structure, characterized by the presence of a fluorenyl moiety and an azido group, suggests diverse biological activities. This article explores its biological activity, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The compound's structure can be broken down into key components:

- Fluorenyl Group : Enhances lipophilicity and may influence binding interactions.

- Azido Group : Known for its reactivity and potential applications in bioorthogonal chemistry.

- Amino Acid Derivative : Imparts properties typical of amino acids, such as participation in peptide synthesis.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown significant inhibition against bacterial growth.

- Cytotoxicity : Certain structural analogs have demonstrated effectiveness against cancer cell lines.

- Neuroprotective Effects : Potential in treating neurodegenerative diseases has been suggested.

- Anti-inflammatory Properties : Modulation of inflammatory pathways may be possible.

Table 1: Biological Activities of Similar Compounds

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of fluorenyl derivatives against various bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against both planktonic and biofilm states of bacteria.

Case Study 2: Cytotoxic Evaluation

In a cytotoxicity assay involving several human cancer cell lines (HepG2, MCF-7), one derivative showed an IC50 value significantly lower than doxorubicin, indicating its potential as a lead compound for further development.

Case Study 3: Neuroprotective Mechanisms

Research has indicated that certain fluorenyl derivatives may protect neuronal cells from oxidative stress-induced apoptosis, suggesting their potential use in neurodegenerative disease therapies.

The biological activity of this compound is likely mediated through:

- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.

- Receptor Binding : Modulation of receptor activity through binding to hydrophobic pockets facilitated by the fluorenyl group.

常见问题

What are the key synthetic steps and optimal conditions for preparing (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-7-azido-2-methylheptanoic acid?

Answer:

The synthesis involves three critical steps:

Fmoc Protection : React the amino group with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide ester) in a 1:1 H₂O/acetone mixture using Na₂CO₃ as a base. Stir at room temperature (RT) for 12–16 hours to ensure complete protection .

Azide Introduction : Introduce the azide group via sodium azide (NaN₃) under controlled temperatures (0–4°C) to minimize side reactions. Use a polar aprotic solvent (e.g., DMF) to enhance solubility .

Purification : Isolate the product via liquid-liquid extraction (e.g., hexanes/H₂O) followed by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes). Monitor purity using HPLC-MS and NMR .

How can researchers mitigate low coupling efficiency during Fmoc protection or azide functionalization?

Answer:

Low coupling efficiency often stems from:

- Moisture Contamination : Ensure anhydrous conditions using molecular sieves or inert gas (N₂/Ar) during Fmoc activation .

- Suboptimal Stoichiometry : Use a 1.1–1.2 molar excess of Fmoc-OSu relative to the amino group to drive the reaction to completion .

- Azide Stability : Avoid prolonged exposure to light or heat. Replace NaN₃ with trimethylsilyl azide (TMS-N₃) for improved safety and reactivity in azide formation .

Validate reaction progress with TLC (Rf ~0.3 in ethyl acetate/hexanes) or FTIR (azide peak at ~2100 cm⁻¹) .

What safety protocols are critical when handling the azide group in this compound?

Answer:

- Explosion Risk : Azides are shock-sensitive. Use blast shields, avoid grinding solid forms, and handle dilute solutions (<1 M) .

- Toxicity : Wear nitrile gloves and work in a fume hood to prevent inhalation/contact. No specific acute toxicity data exists, but treat all azides as potential mutagens .

- Waste Disposal : Quench residual azides with NaNO₂ in acidic conditions (pH <3) to generate inert nitrogen gas before disposal .

Which analytical techniques are essential for characterizing this compound and validating purity?

Answer:

- NMR Spectroscopy : Confirm stereochemistry and functional groups:

- FTIR : Detect azide stretches (~2100 cm⁻¹) and Fmoc C=O (1720 cm⁻¹) .

- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to assess purity (>95%) and verify molecular weight .

How does the Fmoc-azide dual functionality enable applications in peptide chemistry?

Answer:

- SPPS Compatibility : The Fmoc group is acid-labile, allowing selective deprotection (20% piperidine in DMF) during solid-phase peptide synthesis (SPPS) .

- Click Chemistry : The azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for post-synthetic conjugation (e.g., fluorescent tags, biotinylation) .

- Stability : The methyl branch at C2 enhances steric protection, reducing racemization during coupling steps .

What are the storage conditions to ensure long-term stability of this compound?

Answer:

- Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent azide decomposition .

- Prepare stock solutions in anhydrous DMSO or DMF, aliquot into single-use vials, and avoid freeze-thaw cycles .

How can researchers resolve discrepancies in spectral data during characterization?

Answer:

- Impurity Identification : Compare experimental NMR with computational predictions (e.g., ChemDraw) or reference spectra from analogous Fmoc-protected azido acids .

- Racemization Check : Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiopurity. Adjust coupling reagents (e.g., HOBt/DIC) if racemization exceeds 5% .

What strategies improve yield in large-scale synthesis?

Answer:

- Continuous Flow Systems : Enhance mixing and heat dissipation for azide reactions, reducing reaction time by 50% compared to batch methods .

- Automated Purification : Employ flash chromatography systems with UV-guided fraction collection to minimize manual handling losses .

How does the methyl substituent at C2 influence reactivity and applications?

Answer:

- Steric Hindrance : The methyl group reduces β-sheet aggregation during SPPS, improving solubility and elongation efficiency in hydrophobic peptides .

- Metabolic Stability : In drug design, the methyl branch enhances resistance to proteolytic degradation, extending in vivo half-life .

What are the ecological considerations for disposing of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。